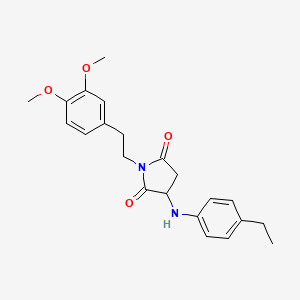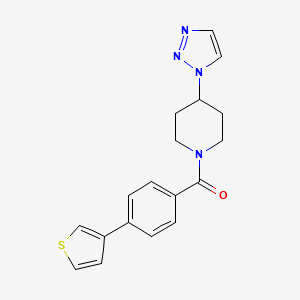
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
カタログ番号 B2708174
CAS番号:
1798538-63-2
分子量: 338.43
InChIキー: SSIPSGWECNDBLI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a piperidine ring, a thiophene ring, and a phenyl ring .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it may involve the reaction of a 1,2,3-triazole with a piperidine derivative, followed by coupling with a thiophene-phenyl ketone .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole, piperidine, thiophene, and phenyl rings. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole, piperidine, thiophene, and phenyl groups. For example, the 1,2,3-triazole could potentially participate in click reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and bonding of the functional groups. For example, the presence of the 1,2,3-triazole and piperidine rings could influence the compound’s polarity and solubility .科学的研究の応用
Apoptosis Inducing Ability and Tubulin Polymerization Inhibition
- Summary of Application: This compound was designed, synthesized, and screened for its in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . It was found to have the highest cytotoxicity towards the BT-474 cancer cell line .
- Methods of Application: The compound was evaluated for its tubulin polymerization inhibition study . Biological studies such as acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining assay were used to suggest that the compound induced the apoptosis of BT-474 cells .
- Results or Outcomes: The compound was found to inhibit colony formation in BT-474 cells in a concentration-dependent manner . Flow cytometric analysis revealed that the compound induced apoptosis via cell cycle arrest at the sub-G1 and G2/M phase .
Alzheimer’s Disease Treatment
- Summary of Application: The compound was synthesized and characterized for its potential interaction with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration .
- Methods of Application: The compound was fully characterized by proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC) and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .
- Results or Outcomes: Computational studies were enrolled to predict the interaction of the synthesized compound with acetylcholinesterase . The drug-likeness of the compound was also investigated by predicting its pharmacokinetic properties .
Anticancer Molecule Design
- Summary of Application: A compound similar to “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone” was used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
- Methods of Application: The compound was synthesized and evaluated for its potential anticancer activity .
- Results or Outcomes: The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Anticancer Molecule Design
- Summary of Application: A compound similar to “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone” was used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
- Methods of Application: The compound was synthesized and evaluated for its potential anticancer activity .
- Results or Outcomes: The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
特性
IUPAC Name |
(4-thiophen-3-ylphenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-18(15-3-1-14(2-4-15)16-7-12-24-13-16)21-9-5-17(6-10-21)22-11-8-19-20-22/h1-4,7-8,11-13,17H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIPSGWECNDBLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2708091.png)
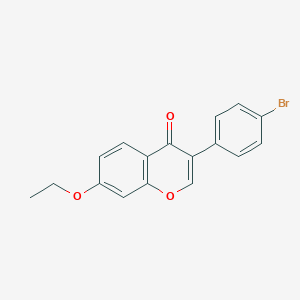
![Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B2708093.png)
![N-(4-chlorophenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2708094.png)
![2-((5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2708097.png)
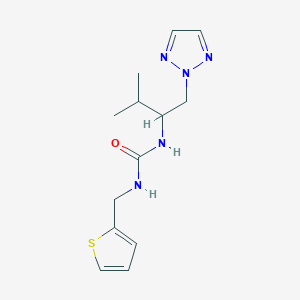
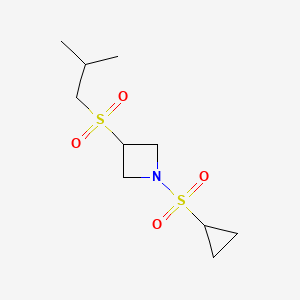
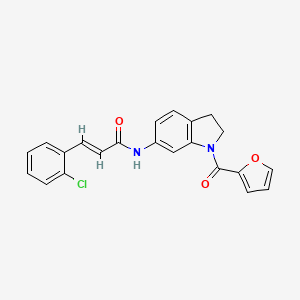
![7-Bromospiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane];hydrochloride](/img/structure/B2708102.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2708103.png)
![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2708104.png)
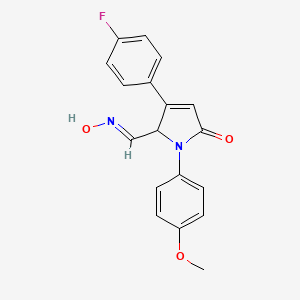
![6-Ethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2708112.png)
